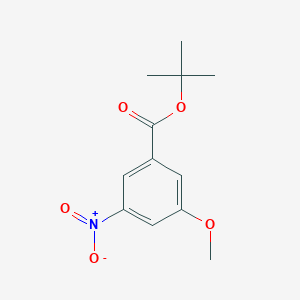

tert-Butyl 3-methoxy-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 3-methoxy-5-nitrobenzoate: is an organic compound with the molecular formula C12H15NO5. It is a pale-yellow to yellow-brown solid and is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methoxy-5-nitrobenzoate typically involves the esterification of 3-methoxy-5-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methoxy-5-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

Oxidation: 3-methoxy-5-aminobenzoate.

Reduction: 3-methoxy-5-nitrobenzoic acid.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

tert-Butyl 3-methoxy-5-nitrobenzoate serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Nitration Reactions: The nitro group can be further modified to introduce other functional groups.

- Esterification Reactions: The carboxylic acid moiety can react with alcohols to form various esters, expanding its utility in synthesizing complex molecules.

2. Medicinal Chemistry

The compound has shown potential as a precursor for developing pharmaceutical agents. Its derivatives have been investigated for:

- Antimicrobial Activity: Various studies have demonstrated that modifications of the nitro group can enhance the antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties: Compounds derived from this compound have been tested in murine models, showing significant reductions in inflammation markers.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives based on this compound against common pathogens. The results indicated:

- Minimum inhibitory concentration (MIC) values ranged from 16 to 32 µg/mL for various derivatives, suggesting moderate potency against both gram-positive and gram-negative bacteria.

Case Study 2: Anti-inflammatory Effects

In vivo experiments involving murine models of inflammation showed that administration of specific derivatives resulted in:

- A significant reduction in paw edema compared to control groups, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxy-5-nitrobenzoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding carboxylic acid and alcohol. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

- tert-Butyl 3-methoxy-4-nitrobenzoate

- tert-Butyl 3-methoxy-2-nitrobenzoate

- tert-Butyl 3-methoxy-6-nitrobenzoate

Comparison: tert-Butyl 3-methoxy-5-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the methoxy group also affects its chemical properties, making it distinct from other similar compounds .

Biological Activity

Tert-butyl 3-methoxy-5-nitrobenzoate (TBMN) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butyl group, a methoxy group, and a nitro group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of TBMN, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of TBMN can be represented as follows:

Key Functional Groups:

- Tert-butyl group : Enhances lipophilicity and steric hindrance.

- Methoxy group : May influence electronic properties and solubility.

- Nitro group : Known for its role in biological activity modulation.

The biological activity of TBMN is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may modify proteins or nucleic acids, potentially leading to therapeutic effects or cytotoxicity.

Potential Mechanisms:

- Enzyme Inhibition : TBMN may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways.

- Cytotoxicity : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of TBMN on various cancer cell lines. The results indicate that TBMN exhibits significant cytotoxicity against several tumor types.

These findings suggest that TBMN could serve as a lead compound for further development in cancer therapeutics.

Antioxidant Activity

The antioxidant capacity of TBMN has also been assessed using various assays, such as DPPH and FRAP. Preliminary data indicate that TBMN possesses notable antioxidant properties, which may contribute to its overall biological effects.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study investigated the effects of TBMN on MCF-7 cells, revealing an IC50 value of 5.3 µM, indicating potent antiproliferative activity. The mechanism was linked to apoptosis induction through oxidative stress pathways.

-

In Vivo Toxicology Assessments :

- Toxicological evaluations demonstrated that high doses of TBMN led to liver toxicity in murine models, suggesting the need for careful dosage regulation in therapeutic applications.

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

tert-butyl 3-methoxy-5-nitrobenzoate |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-5-9(13(15)16)7-10(6-8)17-4/h5-7H,1-4H3 |

InChI Key |

YLIHQRZYXYVZNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.